molecular formula C7H6N2S B3369044 2-Isothiocyanato-4-methylpyridine CAS No. 22400-44-8

2-Isothiocyanato-4-methylpyridine

Cat. No.: B3369044
CAS No.: 22400-44-8
M. Wt: 150.2 g/mol
InChI Key: RHIXRRXYFRTOFX-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-methylpyridine is an organic compound with the molecular formula C7H6N2S and a molecular weight of 150.201 g/mol . It is a derivative of pyridine, characterized by the presence of an isothiocyanate group (-N=C=S) attached to the second position and a methyl group attached to the fourth position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including 2-isothiocyanato-4-methylpyridine, typically involves the reaction of amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of a base . These reactions are generally carried out under mild conditions and can yield high purity products.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned methods. The process typically includes steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-isothiocyanato-4-methylpyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and disrupt cellular processes . The compound can activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes .

Comparison with Similar Compounds

Comparison: 2-Isothiocyanato-4-methylpyridine is unique due to its pyridine ring structure, which imparts different electronic properties compared to other isothiocyanates like phenyl isothiocyanate and sulforaphane. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-isothiocyanato-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-6-2-3-8-7(4-6)9-5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXRRXYFRTOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366581
Record name 2-isothiocyanato-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22400-44-8
Record name 2-isothiocyanato-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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